



# Application Note: Quantification of Enmetazobactam using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Enmetazobactam	
Cat. No.:	B1664276	Get Quote

#### **Abstract**

This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **enmetazobactam**, a novel  $\beta$ -lactamase inhibitor. The developed method is simple, precise, and accurate, making it suitable for routine quality control and stability studies of **enmetazobactam** in pharmaceutical formulations. The method has been developed based on established analytical principles and validated according to ICH guidelines, ensuring its suitability for its intended purpose.

#### Introduction

**Enmetazobactam** is a next-generation  $\beta$ -lactamase inhibitor designed to be co-administered with  $\beta$ -lactam antibiotics to combat bacterial resistance.[1][2][3] Accurate and precise quantification of **enmetazobactam** is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this active pharmaceutical ingredient (API). This application note provides a detailed protocol for a stability-indicating RP-HPLC method for the determination of **enmetazobactam**.

## **Experimental**

### **Instrumentation and Chromatographic Conditions**



A standard HPLC system equipped with a UV detector is required. The chromatographic separation is achieved on a C8 column.

Table 1: Chromatographic Conditions

Parameter	Value
Instrument	HPLC with UV Detector
Column	C8 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Methanol and Water (55:45 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Detection Wavelength	215 nm
Column Temperature	Ambient

### **Preparation of Standard and Sample Solutions**

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of **enmetazobactam** reference standard in the mobile phase to obtain a known concentration.

Sample Solution: Prepare the sample by dissolving the formulation containing **enmetazobactam** in the mobile phase to achieve a concentration within the linear range of the method.

### **Method Validation Summary**

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included specificity, linearity, accuracy, precision, and robustness.

Table 2: Summary of Method Validation Parameters



Parameter	Result	Acceptance Criteria
Linearity (Concentration Range)	1 - 12 μg/mL	R <sup>2</sup> ≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%	98.0% - 102.0%
Precision (% RSD)		
- Intraday	< 2%	≤ 2%
- Interday	< 2%	≤ 2%
Robustness	Robust	No significant change in results with minor variations in method parameters
Specificity	No interference from excipients or degradation products	Peak purity of the analyte peak

### **Forced Degradation Studies**

To establish the stability-indicating nature of the method, forced degradation studies were performed under acidic, alkaline, oxidative, and thermal stress conditions. The method was able to effectively separate the **enmetazobactam** peak from all degradation product peaks, demonstrating its specificity and stability-indicating capability.

## Protocol: Quantification of Enmetazobactam by RP-HPLC

This protocol outlines the step-by-step procedure for the quantification of **enmetazobactam** using the validated RP-HPLC method.

#### **Preparation of Mobile Phase**

1.1. Mix HPLC grade methanol and HPLC grade water in a ratio of 55:45 (v/v). 1.2. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

### **Preparation of Standard Solution**



2.1. Accurately weigh approximately 10 mg of **enmetazobactam** reference standard and transfer it to a 100 mL volumetric flask. 2.2. Dissolve the standard in the mobile phase and make up the volume to the mark. This will give a stock solution of 100  $\mu$ g/mL. 2.3. From the stock solution, prepare a series of calibration standards ranging from 1  $\mu$ g/mL to 12  $\mu$ g/mL by appropriate dilution with the mobile phase.

### **Preparation of Sample Solution**

3.1. Take a quantity of the powdered formulation equivalent to 10 mg of **enmetazobactam** and transfer it to a 100 mL volumetric flask. 3.2. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of **enmetazobactam**. 3.3. Make up the volume to the mark with the mobile phase. 3.4. Filter the solution through a 0.45  $\mu$ m syringe filter before injection.

### **Chromatographic Analysis**

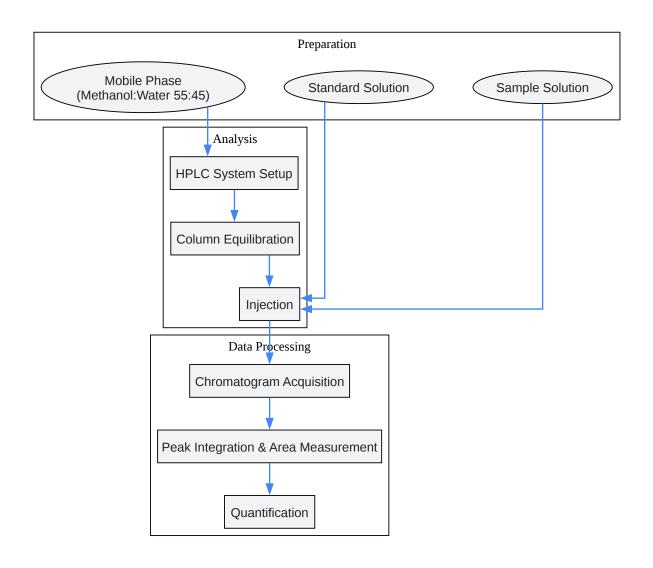
4.1. Set up the HPLC system according to the conditions specified in Table 1. 4.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 4.3. Inject 10 μL of the blank (mobile phase), followed by the standard solutions and the sample solution. 4.4. Record the chromatograms and measure the peak area for **enmetazobactam**.

#### **Data Analysis**

5.1. Linearity: Plot a calibration curve of peak area versus concentration for the standard solutions. Perform a linear regression analysis and determine the correlation coefficient ( $R^2$ ) and the regression equation (y = mx + c). 5.2. Quantification: Calculate the concentration of **enmetazobactam** in the sample solution using the regression equation derived from the calibration curve.

### **Visualizations**

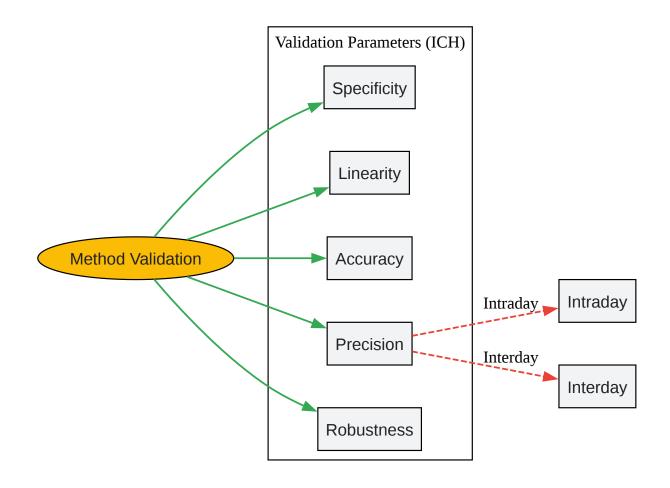




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Caption: Experimental workflow for **enmetazobactam** quantification.





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Caption: Logical relationship of method validation parameters.

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